molecular formula C9H18ClN B3089470 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1194-43-0

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B3089470
CAS No.: 1194-43-0
M. Wt: 175.7 g/mol
InChI Key: SKSSVJOWZLOZIV-UHFFFAOYSA-N
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Description

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClN. It is a bicyclic amine, which means it contains two fused rings in its structure. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Amination: The precursor undergoes an amination reaction to introduce the amine group.

    Methylation: A methyl group is introduced to the bicyclic structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Chemical Reactions Analysis

Types of Reactions

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: A similar bicyclic compound without the amine group.

    4-Methylbicyclo[2.2.2]octane: Similar structure but lacks the amine group.

    Bicyclo[2.2.2]octan-1-amine: Similar structure but without the methyl group.

Uniqueness

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of both the methyl and amine groups in its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-methylbicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8-2-5-9(10,6-3-8)7-4-8;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSSVJOWZLOZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
Reactant of Route 2
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
Reactant of Route 3
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
Reactant of Route 4
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
Reactant of Route 5
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
Reactant of Route 6
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride

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